

# Preliminary Toxicological Profile of 4-Methylpentedrone (4-MPD): A Technical Overview

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## Compound of Interest

Compound Name: 4-Methylpentedrone

Cat. No.: B3026277

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## Introduction

**4-Methylpentedrone (4-MPD)**, a synthetic stimulant of the cathinone class, has emerged as a novel psychoactive substance (NPS). Structurally, it is a higher homolog of mephedrone and the p-methyl derivative of pentedrone.<sup>[1]</sup> Its increasing presence in the recreational drug market necessitates a thorough understanding of its toxicological profile to inform public health and safety measures, as well as to guide future research and potential therapeutic development. This technical guide provides a consolidated overview of the currently available preliminary toxicological data on 4-MPD, with a focus on its metabolism, mechanism of action, and documented cases of intoxication.

## Quantitative Toxicological Data

The available quantitative data on 4-MPD is primarily derived from a single reported case of fatal intoxication and in vitro studies on its mechanism of action.

### Table 1: Post-mortem Concentrations of 4-MPD in a Fatal Intoxication Case

Biological Matrix	Concentration
Peripheral Blood	1285 ng/mL
Cardiac Blood	1128 ng/mL
Urine	>10,000 ng/mL
Bile	1187 ng/mL
Vitreous Humor (Left)	734 ng/mL
Vitreous Humor (Right)	875 ng/mL

Data extracted from a case report of a fatal intoxication involving 4-MPD in a chemsex context.  
[\[2\]](#)[\[3\]](#)

**Table 2: In Vitro Activity of 4-MPD at Monoamine Transporters**

Transporter	Assay	Value	Cell Line
Dopamine Transporter (DAT)	Uptake Inhibition (IC50)	1 $\mu$ M	HEK293
Serotonin Transporter (SERT)	Uptake Inhibition (IC50)	30 $\mu$ M	HEK293

These values indicate that 4-MPD is a more potent inhibitor of dopamine uptake than serotonin uptake.[\[4\]](#)

## Metabolism and Metabolites

In vitro studies using human liver microsomes (HLM) and the S9 fraction have identified several phase I and phase II metabolites of 4-MPD.

**Table 3: Identified Metabolites of 4-MPD**

Metabolite ID	Metabolic Reaction
M1	Reduction of the oxo group
M2	4'-methyl hydroxylation
M3	N-demethylation
M4	Carboxylation (from further oxidation of M2)
M5	Glucuronide conjugate of a hydroxyl metabolite

The mono-hydroxylated metabolite (M2) was found to be the most abundant species in one in vitro study.[5] Other proposed metabolic pathways based on related cathinones include hydroxylation of the alkyl chain and N-oxidation.[4][5]

## Experimental Protocols

### Analysis of 4-MPD in Post-mortem Samples

Method: Gas Chromatography coupled to Tandem Mass Spectrometry (GC-MS/MS)[3]

- **Sample Preparation:** (Details not fully specified in the source, but would typically involve liquid-liquid extraction or solid-phase extraction to isolate the drug from the biological matrix).
- **Gas Chromatography (GC):** The extracted sample is injected into a GC system, where it is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column.
- **Tandem Mass Spectrometry (MS/MS):** As the separated compounds elute from the GC column, they enter the mass spectrometer. In the first stage (MS1), the parent 4-MPD molecule is ionized and selected. In the second stage (collision cell), the selected ion is fragmented. In the third stage (MS2), the resulting fragment ions are detected and quantified, providing a highly specific and sensitive measurement of 4-MPD.

### In Vitro Metabolism Study

Method: Incubation with Human Liver Microsomes (HLM) and S9 fraction followed by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) analysis.[5][6]

- Incubation: 4-MPD is incubated with HLM or S9 fractions in the presence of necessary cofactors (e.g., NADPH) for a specified period (e.g., 6 hours). This allows for the enzymatic reactions of phase I and phase II metabolism to occur.
- Quenching: The metabolic reactions are stopped by adding a solvent like acetonitrile.
- Analysis (LC-HRMS): The resulting mixture is analyzed by LC-HRMS. The liquid chromatography separates the parent drug from its various metabolites. The high-resolution mass spectrometry allows for the accurate mass measurement of the metabolites, which aids in the determination of their elemental composition and tentative identification.

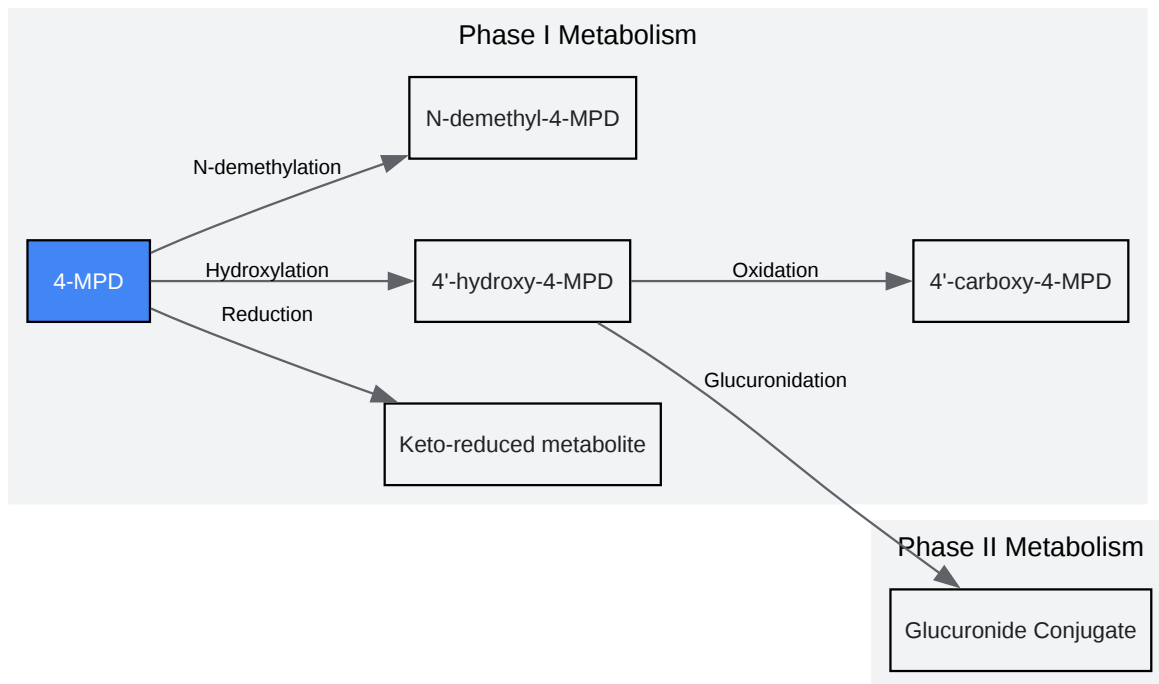
## Monoamine Transporter Uptake Inhibition Assay

Method: Radiotracer uptake inhibition assay in Human Embryonic Kidney (HEK293) cells expressing human dopamine (DAT) and serotonin (SERT) transporters.[\[7\]](#)[\[8\]](#)

- Cell Culture: HEK293 cells are genetically engineered to express the human DAT or SERT proteins on their cell surface.
- Assay: The cells are incubated with a radiolabeled substrate for the respective transporter (e.g., [ $^3$ H]dopamine for DAT, [ $^3$ H]serotonin for SERT) in the presence of varying concentrations of 4-MPD.
- Measurement: The amount of radioactivity taken up by the cells is measured. The concentration of 4-MPD that inhibits 50% of the radiolabeled substrate uptake (IC<sub>50</sub>) is then determined.

## Visualizations

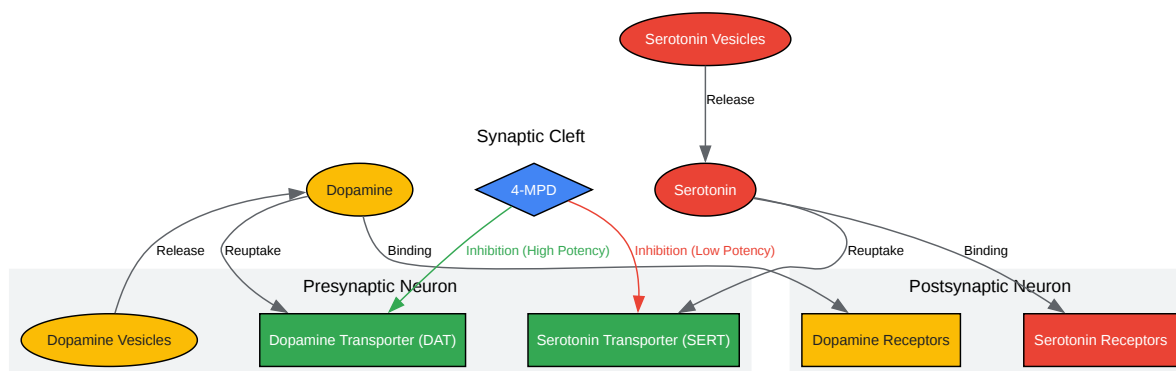
### Proposed Metabolic Pathway of 4-Methylpentedrone



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Caption: Proposed metabolic pathways of **4-Methylpentedrone** (4-MPD).

## Mechanism of Action at the Synaptic Cleft



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Caption: 4-MPD's primary mechanism of action at the neuronal synapse.

## Discussion and Future Directions

The preliminary toxicological data on 4-MPD indicates its potential for significant harm, as evidenced by the reported fatality and its potent activity at the dopamine transporter. The primary mechanism of action appears to be the inhibition of dopamine and, to a lesser extent, serotonin reuptake, which is consistent with its classification as a stimulant.[4] In vivo studies in mice have shown that 4-MPD can induce rewarding effects, suggesting a potential for abuse and dependence.[7][8]

However, there are significant gaps in the current understanding of 4-MPD's toxicology. There is a lack of comprehensive in vivo studies to determine key toxicological parameters such as the median lethal dose (LD50) and to characterize the dose-response relationship for various adverse effects. Further research is needed to:

- Conduct comprehensive in vivo toxicity studies in animal models.
- Elucidate the full pharmacokinetic profile of 4-MPD and its metabolites.

- Investigate the potential for long-term neurotoxicity.
- Characterize the contribution of its metabolites to the overall pharmacological and toxicological effects.

A more complete toxicological profile is crucial for accurate risk assessment and the development of effective clinical interventions in cases of acute intoxication. Continued monitoring and research into emerging NPS like 4-MPD are essential for protecting public health.

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